2,3,4,6-Tetra-O-methyl-D-galactose

Description

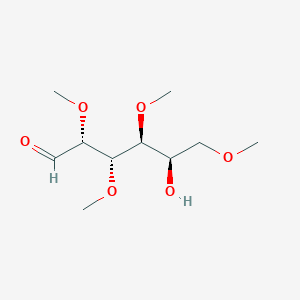

Structure

2D Structure

3D Structure

Properties

CAS No. |

4060-05-3 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal |

InChI |

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10-/m1/s1 |

InChI Key |

LMWNQPUYOLOJQP-XFWSIPNHSA-N |

Isomeric SMILES |

COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)OC)OC)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)OC)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,3,4,6-Tetra-O-methyl-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2,3,4,6-Tetra-O-methyl-D-galactose, a crucial building block in carbohydrate chemistry and drug discovery. The document details established methylation protocols, purification techniques, and key analytical data to support the efficient and reliable production of this compound.

Introduction

This compound is a fully methylated derivative of D-galactose. The methylation of hydroxyl groups in carbohydrates is a fundamental transformation that protects these functional groups, increases the molecule's hydrophobicity, and is a key step in glycosylation analysis and the synthesis of complex carbohydrates. This guide focuses on two classical and widely used methods for the exhaustive methylation of D-galactose: the Purdie methylation and the Haworth methylation.

Synthesis Methodologies

The complete methylation of D-galactose to yield this compound can be effectively achieved through several methods. Below are detailed protocols for the Purdie and Haworth methylation techniques.

Purdie Methylation

The Purdie methylation involves the reaction of the carbohydrate with methyl iodide in the presence of silver oxide. This method is known for its relatively mild conditions.

Experimental Protocol:

-

Preparation: To a solution of D-galactose (1.0 g, 5.55 mmol) in a round-bottom flask, add methyl iodide (10 mL, 161 mmol).

-

Reaction: While stirring, add silver oxide (5.0 g, 21.6 mmol) portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is filtered through a pad of Celite to remove silver salts. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica (B1680970) gel column chromatography.

Haworth Methylation

The Haworth methylation employs dimethyl sulfate (B86663) and a strong base, typically sodium hydroxide (B78521), in an aqueous solution.

Experimental Protocol:

-

Preparation: Dissolve D-galactose (1.0 g, 5.55 mmol) in water (10 mL) in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Reaction: Cool the solution in an ice bath. Simultaneously, add dimethyl sulfate (5 mL, 52.8 mmol) and a 30% (w/v) aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C and the pH between 10 and 11. The addition is typically completed over 2-3 hours. The mixture is then stirred at room temperature for an additional 2 hours.

-

Work-up: The reaction is neutralized with dilute sulfuric acid. The mixture is then heated at 100 °C for 1 hour to hydrolyze any remaining dimethyl sulfate. After cooling, the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography.

Purification

Purification of the crude this compound is crucial to remove partially methylated byproducts and residual reagents. Silica gel column chromatography is the most common method.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A slurry of silica gel in the initial eluent (e.g., hexane) is packed into a glass column.

-

Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column.

-

Elution: The product is eluted using a gradient of ethyl acetate (B1210297) in hexane (B92381). A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate. Fractions are collected and analyzed by TLC.

-

Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a clear oil or a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Comparison of Synthesis Methods

| Parameter | Purdie Methylation | Haworth Methylation |

| Reagents | D-galactose, Methyl iodide, Silver oxide | D-galactose, Dimethyl sulfate, Sodium hydroxide |

| Typical Yield | 60-80% | 70-90% |

| Purity (after chromatography) | >98% | >98% |

| Reaction Conditions | Room temperature, 24-48 hours | 0-10 °C then room temperature, 4-5 hours |

| Advantages | Milder conditions | Higher yields, less expensive reagents |

| Disadvantages | Expensive silver reagents, longer reaction time | Use of toxic dimethyl sulfate, requires careful pH control |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₆[1] |

| Molecular Weight | 236.26 g/mol [1] |

| Appearance | Colorless oil or white solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.95 (d, 1H, H-1), 3.95-3.85 (m, 2H), 3.70-3.60 (m, 2H), 3.55 (s, 3H, OMe), 3.52 (s, 3H, OMe), 3.48 (s, 3H, OMe), 3.45 (s, 3H, OMe), 3.40-3.30 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 97.5 (C-1), 80.2, 79.8, 74.5, 72.0, 71.5, 60.8, 59.5, 59.0, 58.5 |

| Mass Spectrum (EI) | m/z 236 (M+), 205, 173, 141, 101, 88, 75, 45 |

Visualizations

Chemical Synthesis Pathway

Caption: Synthesis routes to this compound.

Experimental Workflow

Caption: General workflow for synthesis and purification.

References

Technical Guide: Physicochemical Properties of 2,3,4,6-Tetra-O-methyl-D-galactose

For Researchers, Scientists, and Drug Development Professionals

Overview

2,3,4,6-Tetra-O-methyl-D-galactose is a fully methylated derivative of D-galactose, a naturally occurring monosaccharide. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring are replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties, increasing its lipophilicity and rendering it a valuable tool in carbohydrate chemistry. It is frequently used as a standard in methylation analysis for determining the linkage positions in complex carbohydrates like polysaccharides and glycoproteins. Understanding its core physicochemical properties is essential for its application in structural elucidation, as a synthetic building block, and in metabolic studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, including solvent selection, purification methods, and reaction temperature control.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₂₀O₆ | [1][2] |

| Molecular Weight | 236.26 g/mol | [2] |

| Exact Mass | 236.126 g/mol | [1] |

| CAS Number | 4060-05-3 | [1][3][4] |

| Appearance | White to off-white crystalline solid (inferred) | |

| Melting Point | 68 °C | |

| Boiling Point | 120-135 °C (at 0.08 Torr) | |

| Density (Predicted) | 1.096 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.35 ± 0.20 | |

| Solubility | Soluble in organic solvents (Methanol, Ethanol, DCM, DMSO); limited solubility in water (inferred). |

Spectroscopic and Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. ¹H NMR signals would verify the presence and chemical environment of the four distinct methoxy groups and the protons on the pyranose ring. ¹³C NMR provides a distinct signal for each of the ten carbon atoms, confirming the complete methylation and the integrity of the galactose backbone.

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective for analyzing volatile methylated monosaccharides, providing both retention time for identification and a mass spectrum for structural confirmation.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to verify the functional groups present. A key feature in the IR spectrum for this compound would be the absence of a broad O-H stretching band (typically around 3300-3500 cm⁻¹), indicating the successful methylation of all hydroxyl groups.

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the exhaustive methylation of D-galactose. A common synthetic strategy involves the protection of the anomeric center, followed by permethylation of the remaining free hydroxyls, and subsequent deprotection.

Representative Synthesis Protocol: Permethylation of Methyl Galactopyranoside

This protocol is a representative method based on established principles of carbohydrate chemistry.

Objective: To synthesize this compound from a suitable starting material like methyl α-D-galactopyranoside.

Materials:

-

Methyl α-D-galactopyranoside

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Methodology:

-

Preparation: A solution of methyl α-D-galactopyranoside is prepared in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: The solution is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at this temperature for approximately 1 hour to allow for the formation of the alkoxides.

-

Methylation: Methyl iodide is added dropwise to the reaction mixture, ensuring the temperature remains low. After the addition, the reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.

-

Workup: The mixture is diluted with water and extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2,3,4,6-tetra-O-methyl-α-D-galactopyranoside.

-

Hydrolysis: The crude product is dissolved in an aqueous solution of hydrochloric acid and heated (e.g., at 100 °C) for several hours to hydrolyze the anomeric methyl glycoside. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Purification: After cooling, the acidic solution is neutralized with saturated sodium bicarbonate and extracted with dichloromethane. The organic extracts are dried and concentrated. The final product, this compound, is purified from the resulting residue using silica gel column chromatography.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps for the synthesis of the target compound from D-galactose.

Caption: Synthetic pathway from D-galactose to the target compound.

References

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2,3,4,6-Tetra-O-methyl-D-galactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,3,4,6-Tetra-O-methyl-D-galactose. This permethylated derivative of D-galactose is a crucial analyte in the structural elucidation of complex carbohydrates, particularly in the context of glycobiology and drug development. Understanding its spectral characteristics is fundamental for identifying galactose residues and their linkage patterns within oligosaccharides and polysaccharides.

Spectroscopic Data of 2,3,4,6-Tetra-O-methyl-D-galactopyranose

This compound typically exists as a mixture of α- and β-anomers in its pyranose form. The anomeric ratio can be influenced by the solvent and temperature. The following tables summarize the key NMR and mass spectrometry data for these isomers.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

| Proton | α-anomer | β-anomer |

| H-1 | ~4.9-5.1 | ~4.3-4.5 |

| H-2 | ~3.4-3.6 | ~3.3-3.5 |

| H-3 | ~3.5-3.7 | ~3.4-3.6 |

| H-4 | ~3.8-4.0 | ~3.7-3.9 |

| H-5 | ~3.9-4.1 | ~3.6-3.8 |

| H-6a | ~3.4-3.6 | ~3.4-3.6 |

| H-6b | ~3.4-3.6 | ~3.4-3.6 |

| OCH₃-1 | - | ~3.5 |

| OCH₃-2 | ~3.5 | ~3.5 |

| OCH₃-3 | ~3.6 | ~3.6 |

| OCH₃-4 | ~3.4 | ~3.4 |

| OCH₃-6 | ~3.3 | ~3.3 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The α-anomer lacks an OCH₃-1 signal as the anomeric hydroxyl group is typically free unless derivatized to its methyl glycoside.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

| Carbon | α-anomer | β-anomer |

| C-1 | ~92-94 | ~98-100 |

| C-2 | ~79-81 | ~81-83 |

| C-3 | ~78-80 | ~79-81 |

| C-4 | ~74-76 | ~73-75 |

| C-5 | ~69-71 | ~74-76 |

| C-6 | ~71-73 | ~71-73 |

| OCH₃-1 | - | ~57-59 |

| OCH₃-2 | ~58-60 | ~58-60 |

| OCH₃-3 | ~60-62 | ~60-62 |

| OCH₃-4 | ~57-59 | ~57-59 |

| OCH₃-6 | ~59-61 | ~59-61 |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data (Electron Ionization - GC-MS)

The mass spectrum of this compound, typically analyzed as its alditol acetate (B1210297) derivative after hydrolysis and reduction, provides characteristic fragmentation patterns crucial for linkage analysis.

| m/z | Ion Identity/Fragment |

| 236 | [M]⁺ (Molecular Ion - low abundance) |

| 205 | [M - OCH₃]⁺ |

| 173 | [M - OCH₃ - CH₃OH]⁺ |

| 145 | Primary fragment from cleavage between C2-C3 |

| 117 | Primary fragment from cleavage between C4-C5 |

| 101 | Secondary fragment |

| 88 | Secondary fragment |

| 71 | Secondary fragment |

| 45 | [CH₂=O⁺CH₃] |

Note: The fragmentation pattern can vary with the ionization method and the specific derivative analyzed (e.g., alditol acetate vs. methyl glycoside).

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality and reproducible NMR and mass spectrometry data.

Sample Preparation for NMR Spectroscopy

-

Sample Dissolution : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ (δ = 0.00 ppm) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) for D₂O (δ = 0.00 ppm), for accurate chemical shift referencing.

-

Filtration : Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Sample Preparation for GC-MS (as Partially Methylated Alditol Acetate - PMAA)

This is a standard method for the linkage analysis of polysaccharides.

-

Permethylation : The carbohydrate sample is first permethylated to convert all free hydroxyl groups to methyl ethers. The Hakomori method (using sodium hydride and methyl iodide in DMSO) is commonly employed.

-

Hydrolysis : The permethylated polysaccharide is hydrolyzed to its constituent methylated monosaccharides using an acid, such as 2 M trifluoroacetic acid (TFA).

-

Reduction : The resulting methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation.

-

Acetylation : The hydroxyl groups generated during the hydrolysis of glycosidic linkages are then acetylated using an acetylating agent, typically acetic anhydride (B1165640) with a catalyst like pyridine (B92270) or N-methylimidazole.

-

Extraction and Concentration : The resulting partially methylated alditol acetates (PMAAs) are extracted into an organic solvent (e.g., dichloromethane), washed, dried, and concentrated before GC-MS analysis.

GC-MS Data Acquisition

-

Gas Chromatograph (GC) : A GC system equipped with a capillary column suitable for separating sugar derivatives (e.g., a non-polar or medium-polarity column like DB-5 or DB-17) is used.

-

Injection : The PMAA sample is injected into the GC, where it is vaporized and separated based on the volatility and interaction of the components with the column's stationary phase.

-

Mass Spectrometer (MS) : The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the analysis of this compound.

Caption: Workflow for NMR analysis of this compound.

Caption: Workflow for GC-MS linkage analysis involving this compound.

Caption: Logical relationship for spectral interpretation to determine chemical structure.

In-Depth Technical Guide: 2,3,4,6-Tetra-O-methyl-D-galactose

CAS Number: 4060-05-3

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-methyl-D-galactose, a critical methylated monosaccharide for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and principal applications, with a focus on its pivotal role in the structural elucidation of complex carbohydrates.

Physicochemical Properties

This compound is a derivative of D-galactose in which the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties, making it a key standard in analytical chemistry, particularly in the field of glycobiology.

| Property | Value | Reference |

| CAS Number | 4060-05-3 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O₆ | [4][5] |

| Molecular Weight | 236.26 g/mol | [4] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. |

Synthesis of this compound

Experimental Protocol: Hakomori Methylation (General Procedure)

This protocol outlines the general steps for the permethylation of a carbohydrate, which can be applied to D-galactose to yield this compound.

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Hydride (NaH) or other strong base

-

Methyl Iodide (CH₃I)

-

D-galactose

-

Chloroform

-

Water

-

Sodium thiosulfate (B1220275) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Reaction flask with a magnetic stirrer and nitrogen inlet

Procedure:

-

Dissolve the starting carbohydrate (D-galactose) in anhydrous DMSO in a reaction flask under a nitrogen atmosphere.

-

Add a strong base, such as sodium hydride, to the solution to deprotonate the hydroxyl groups, forming the corresponding alkoxides.

-

Add methyl iodide to the reaction mixture. The methyl iodide will react with the alkoxides to form methyl ethers.

-

Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the methylated product with an organic solvent like chloroform.

-

Wash the organic layer with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the this compound using column chromatography.

Analytical Data

Detailed analytical data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific annotated spectra for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure.

-

¹H NMR: Protons attached to the pyranose ring carbons would appear in the region of 3.0-5.0 ppm. The protons of the four methoxy groups would appear as distinct singlets between 3.3 and 3.7 ppm.

-

¹³C NMR: The carbon atoms of the pyranose ring would resonate in the range of 60-100 ppm. The carbons of the four methoxy groups would be expected to appear around 50-60 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is essential for its identification, particularly in complex mixtures. The molecular ion peak [M]⁺ would be observed at m/z 236. The fragmentation pattern would be characterized by the loss of methoxy groups and cleavage of the pyranose ring.

Application in Glycosidic Linkage Analysis

The primary and most significant application of this compound is as a standard in the glycosidic linkage analysis of polysaccharides and other complex carbohydrates.[6][7][8][9][10] This analytical technique is fundamental in glycobiology to determine the positions at which monosaccharide units are connected within a polymer.

Experimental Workflow for Glycosidic Linkage Analysis

The general workflow involves the complete methylation of all free hydroxyl groups in a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[7]

Caption: Workflow for glycosidic linkage analysis of polysaccharides.

In this process, a terminal, non-reducing galactose residue in a polysaccharide will be converted to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol. The mass spectrum of this PMAA is then compared to the spectrum of a standard derived from this compound to confirm its identity.

Role in Drug Development and Research

The structural characterization of carbohydrates is crucial in drug development. Many therapeutic agents are glycoproteins, and the structure of their carbohydrate moieties can significantly impact their efficacy, stability, and immunogenicity. Glycosidic linkage analysis, which relies on standards like this compound, is therefore an essential tool in the quality control and characterization of such biopharmaceuticals.

Furthermore, understanding the structure of polysaccharides from natural sources can lead to the discovery of new bioactive compounds with therapeutic potential. Methylated sugars play a role in various biological processes, although their functions are not yet fully understood.[11] They are known to be involved in molecular recognition and can influence the hydrophobicity and conformational space of carbohydrates.[12]

Signaling Pathways and Biological Roles

While the direct involvement of exogenously supplied this compound in specific signaling pathways is not documented, the methylation of sugars is a known biological modification in some organisms, though not in mammals.[11] This modification can alter the chemical properties of sugars, rendering them more hydrophobic.[11] In the context of cellular processes, methylation is a key regulator of gene expression and protein function.[13] The study of methylated sugars like this compound is primarily focused on their use as analytical standards to unravel the complex structures of biologically important glycans.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of glycobiology and drug development. Its primary application as a standard in glycosidic linkage analysis enables the detailed structural characterization of complex carbohydrates, which is fundamental to understanding their biological functions and for the development and quality control of carbohydrate-based therapeutics. While its direct biological role is not the focus of current research, its utility in elucidating the structures of bioactive glycans is of paramount importance.

Caption: Logical relationship of this compound to its application and impact.

References

- 1. This compound | CAS#:4060-05-3 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4060-05-3 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,3,5,6-tetra-O-methyl-d-galactose | C10H20O6 | CID 129671583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycosidic Linkage Analysis → Area → Sustainability [esg.sustainability-directory.com]

- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 9. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glycosidic Linkage Analysis → Term [esg.sustainability-directory.com]

- 11. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Methylation and BloodSugar Balance | OrganiClinic [organiclinic.com]

The Biological Activity of Methylated Galactose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylated galactose derivatives represent a class of molecules with significant, yet not fully elucidated, biological activities. As structural analogs of galactose, a monosaccharide crucial in numerous physiological and pathological processes, these methylated counterparts exhibit a range of effects from anticancer and anti-inflammatory to immunomodulatory and antiviral activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of methylated galactose derivatives, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize them. The strategic methylation of galactose moieties can alter their binding affinity to galectins and other carbohydrate-binding proteins, thereby modulating cellular signaling and leading to diverse biological outcomes. This guide aims to be a comprehensive resource for researchers and professionals in drug discovery and development, offering a consolidated view of the existing data and highlighting areas for future investigation.

Quantitative Data on Biological Activities

The biological activities of methylated galactose derivatives have been investigated in various contexts, revealing their potential as therapeutic agents. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Methylated Galactose Derivatives

| Compound | Cell Line | Assay | Activity | IC50/EC50 | Citation |

| 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (AzGalp) | A549 (Lung Cancer) | Resazurin Assay | Cytotoxicity | ~15 µM | [1] |

| AzGalp | MRC-5 (Normal Lung) | Resazurin Assay | Cytotoxicity | ~90 µM | [1] |

| AzGalp | HL-60 (Leukemia) | Resazurin Assay | Cytotoxicity | ~5 µM | [1] |

| AzGalp | NB4 (Leukemia) | Resazurin Assay | Cytotoxicity | ~6 µM | [1] |

| Methyl 6-O-myristoyl-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Ehrlich's Ascites Carcinoma (EAC) cells | MTT Assay | Antiproliferative | 2961.06 µg/mL | [2] |

Table 2: Antimicrobial Activity of Methylated Galactose Derivatives

| Compound | Microorganism | Assay | Activity | MIC (mg/mL) | MBC (mg/mL) | Citation |

| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | Bacillus subtilis | Broth Microdilution | Antibacterial | 0.352 ± 0.02 | 0.704 ± 0.02 | [2] |

| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | Escherichia coli | Broth Microdilution | Antibacterial | 0.703 ± 0.01 | 1.408 ± 0.04 | [2] |

| Methyl 6-O-(4-chlorobenzoyl)-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Bacillus subtilis | Broth Microdilution | Antibacterial | 0.352 ± 0.02 | 0.704 ± 0.02 | [2] |

| Methyl 6-O-(4-chlorobenzoyl)-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Escherichia coli | Broth Microdilution | Antibacterial | 0.703 ± 0.01 | 1.408 ± 0.04 | [2] |

Signaling Pathways Modulated by Methylated Galactose Derivatives

The biological effects of methylated galactose derivatives are often mediated through their interaction with specific cellular signaling pathways. While research in this area is ongoing, evidence suggests the involvement of pathways crucial for cell survival, proliferation, inflammation, and immune responses.

Hypothesized Modulation of Galectin-1 Signaling

Galectin-1 is a β-galactoside-binding protein that can induce apoptosis in certain cancer cells. Methylated galactose derivatives may act as competitive inhibitors of galectin-1, thereby preventing its pro-apoptotic signaling.

Hypothesized Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some studies suggest that galactose and its derivatives can activate this pathway. Methylation may alter this interaction, potentially leading to either enhanced or inhibited signaling depending on the specific derivative and cellular context.

Hypothesized Modulation of NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and immune responses. Natural compounds, including some flavonoids with galactose moieties, have been shown to inhibit NF-κB activation. Methylated galactose derivatives could potentially exert anti-inflammatory effects by interfering with this pathway, for instance, by inhibiting the IκB kinase (IKK) complex.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the biological activity of methylated galactose derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.[3][4][5][6][7]

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

Methylated galactose derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methylated galactose derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Western Blot Analysis of Phosphorylated Proteins

This protocol is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, such as MAPK or Akt.[8][9][10][11]

Materials:

-

Cell culture dishes

-

Cells of interest

-

Methylated galactose derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the methylated galactose derivative for the specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for the phosphorylated and total protein antibodies.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to evaluate the ability of a compound to modulate the directed migration of neutrophils towards a chemoattractant.[12][13][14][15][16]

Materials:

-

Boyden chamber or Transwell® inserts (with 3-5 µm pores)

-

96-well plate

-

Human neutrophils (isolated from fresh blood)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant (e.g., IL-8, fMLP)

-

Methylated galactose derivative

-

Detection reagent (e.g., Calcein-AM or a cell viability reagent)

-

Fluorescence plate reader

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

-

Assay Setup: Add the chemoattractant solution to the lower wells of the 96-well plate. Add assay medium without the chemoattractant to the negative control wells.

-

Compound Treatment: Pre-incubate the isolated neutrophils with various concentrations of the methylated galactose derivative or vehicle control for 15-30 minutes at 37°C.

-

Cell Seeding: Place the Transwell® inserts into the wells and add the pre-treated neutrophil suspension to the upper chamber of the inserts.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for neutrophil migration through the porous membrane towards the chemoattractant.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber using a detection reagent (e.g., by measuring ATP levels or by staining with Calcein-AM and measuring fluorescence).

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.

Conclusion

Methylated galactose derivatives exhibit a diverse range of biological activities with therapeutic potential. This guide has provided a consolidated overview of the available quantitative data, detailed experimental protocols for key assays, and hypothesized signaling pathways that may be involved in their mechanism of action. While the precise molecular mechanisms are still under investigation, the modulation of key signaling pathways such as those involving galectins, PI3K/Akt, and NF-κB appears to be a central theme. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets of methylated galactose derivatives and conducting comprehensive structure-activity relationship studies to optimize their therapeutic efficacy and selectivity.

References

- 1. mdpi.com [mdpi.com]

- 2. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. bds.berkeley.edu [bds.berkeley.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood [jove.com]

- 13. criver.com [criver.com]

- 14. tandfonline.com [tandfonline.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

2,3,4,6-Tetra-O-methyl-D-galactose molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2,3,4,6-Tetra-O-methyl-D-galactose, a methylated derivative of the monosaccharide D-galactose. This compound is frequently encountered in the structural analysis of polysaccharides and glycoconjugates, making its characterization essential for researchers in glycobiology, carbohydrate chemistry, and related fields.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is crucial for the accurate interpretation of experimental results, including mass spectrometry and chromatographic analysis.

| Property | Value |

| Molecular Formula | C10H20O6[1][2][3] |

| Molecular Weight | 236.26 g/mol [1][2] |

| Exact Mass | 236.126 g/mol [4] |

| CAS Number | 4060-05-3[1][4] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context and the larger molecules from which it is derived. However, a generalized workflow for the analysis of methylated monosaccharides obtained from a parent polysaccharide is outlined below. This process is fundamental in glycosidic linkage analysis.

Conceptual Workflow: Glycosidic Linkage Analysis

-

Permethylation: The parent polysaccharide is exhaustively methylated to convert all free hydroxyl groups to methyl ethers. This is a critical step to protect these hydroxyls and ensure that only the glycosidic linkages are cleaved in the subsequent step.

-

Hydrolysis: The permethylated polysaccharide is subjected to acid hydrolysis to break the glycosidic bonds, releasing the constituent methylated monosaccharides.

-

Reduction: The aldehyde group of the resulting methylated monosaccharides is reduced to an alcohol, converting them into alditols. This step prevents the formation of multiple isomers in the subsequent acetylation step.

-

Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic linkages) on the methylated alditols are acetylated.

-

Analysis by GC-MS: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum provides information about the positions of the methyl and acetyl groups, which in turn reveals the original positions of the glycosidic linkages in the parent polysaccharide.

Visualized Workflow

The following diagram illustrates the general workflow for the characterization of a methylated monosaccharide as part of a glycosidic linkage analysis.

References

A Technical Guide to 2,3,4,6-Tetra-O-methyl-D-galactose for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-methyl-D-galactose, a critical reagent for professionals in carbohydrate research and drug development. This document outlines its primary applications, commercial sourcing, and detailed experimental protocols.

Core Concepts and Applications

This compound (CAS No. 4060-05-3) is a permethylated derivative of D-galactose. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 are replaced with methyl ethers. This modification is crucial for its primary application in the structural elucidation of complex carbohydrates, specifically in a technique known as glycosidic linkage analysis .

In drug development and glycobiology, understanding the precise branching and linkage of monosaccharide units within a polysaccharide or glycoprotein (B1211001) is essential for determining its structure-activity relationship. Glycosidic linkage analysis provides this information by identifying which hydroxyl groups of a sugar residue are involved in glycosidic bonds.

This compound, after derivatization to its alditol acetate (B1210297), serves as an authentic standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its retention time and mass spectrum are used to identify terminal, non-reducing galactose residues in a carbohydrate chain.

Commercial Suppliers and Product Specifications

This compound is available from a variety of commercial suppliers, primarily those specializing in fine chemicals and carbohydrate chemistry. The product is typically offered at different purity levels, suitable for various research needs.

Table 1: Commercial Supplier and Product Information

| Supplier Platform | Example Vendor | Typical Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Echemi | Hangzhou Zhongqi Chem Co.,Ltd | >98% (Industrial/Pharma Grade) | C₁₀H₂₀O₆[1][2][3] | 236.26[1][4] | 4060-05-3[1][2] |

| ChemicalBook | Multiple Listed | Varies by supplier | C₁₀H₂₀O₆ | 236.26 | 4060-05-3[2] |

| Chemsrc | Dayang Chem (Hangzhou) Co., Ltd. | Varies by supplier | C₁₀H₂₀O₆ | 236.26 | 4060-05-3[3] |

| Biosynth | N/A | Research Grade | C₁₀H₂₀O₆ | 236.26 | 4060-05-3 |

| Santa Cruz Biotechnology | N/A | Research Grade | C₁₀H₂₀O₆ | 236.3 | 4060-05-3 |

Note: Purity and availability should be confirmed with the specific supplier. A Certificate of Analysis (CoA) should be requested prior to purchase for critical applications, detailing the exact purity, method of analysis, and impurity profile.

Experimental Protocols: Glycosidic Linkage Analysis

The following is a generalized protocol for glycosidic linkage analysis of a polysaccharide sample, which is the primary application for using this compound as a standard. The procedure results in the formation of Partially Methylated Alditol Acetates (PMAAs) for GC-MS analysis.

Permethylation of the Polysaccharide

This step methylates all free hydroxyl groups on the sugar residues.

-

Sample Preparation : Dry approximately 1-2 mg of the polysaccharide sample in a screw-cap tube under vacuum.

-

Dissolution : Add 400 µL of dry dimethyl sulfoxide (B87167) (DMSO) and sonicate until the sample is fully dissolved.

-

Methylation Reaction : Add approximately 20 mg of powdered sodium hydroxide (B78521) (NaOH) to the dissolved sample. Then, add 50 µL of methyl iodide (CH₃I) at 10-minute intervals for a total of five additions, while stirring under an inert atmosphere (e.g., Argon).

-

Extraction : Quench the reaction by slowly adding water. Partition the methylated polysaccharide between dichloromethane (B109758) (DCM) and water. Collect the organic (DCM) layer, which contains the methylated product. Repeat the extraction of the aqueous layer with DCM twice more.

-

Purification : Combine the organic layers and wash with water to remove any remaining reactants. Evaporate the DCM to yield the permethylated polysaccharide.

Hydrolysis

This step breaks the glycosidic bonds, leaving hydroxyl groups at the positions of former linkages.

-

Acid Hydrolysis : Add 1 mL of 2 M trifluoroacetic acid (TFA) to the dried permethylated sample.

-

Incubation : Seal the tube and heat at 121°C for 2-3 hours.

-

Drying : Cool the sample and evaporate the TFA under a stream of nitrogen.

Reduction

This step converts the partially methylated monosaccharides into their corresponding alditols.

-

Reduction Reaction : Dissolve the dried sample in a solution of sodium borodeuteride (NaBD₄) in an appropriate solvent (e.g., a mixture of ethanol (B145695) and water). The use of sodium borodeuteride introduces a deuterium (B1214612) label at the C1 position, which aids in mass spectral interpretation.

-

Incubation : Allow the reaction to proceed at room temperature for several hours or overnight.

-

Quenching : Quench the reaction by the dropwise addition of acetic acid until effervescence ceases.

-

Borate (B1201080) Removal : Evaporate the sample to dryness. Add methanol (B129727) and evaporate to dryness again. Repeat this step several times to remove borate as volatile methyl borate.

Acetylation

This step acetylates the newly formed hydroxyl groups (from the hydrolyzed linkages and the reduction step).

-

Acetylation Reaction : Add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride (B1165640) to the dried, reduced sample.

-

Incubation : Seal the tube and heat at 100°C for 30 minutes.

-

Workup : Evaporate the pyridine and acetic anhydride. Dissolve the resulting Partially Methylated Alditol Acetates (PMAAs) in a suitable solvent like ethyl acetate for GC-MS analysis.

GC-MS Analysis

-

Injection : Inject 1 µL of the PMAA sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Separation : Use a temperature program to separate the different PMAA derivatives. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 260°C), and hold for a period.

-

Detection and Identification : The separated PMAAs are detected by the mass spectrometer. The resulting mass spectra, characterized by specific fragmentation patterns, are compared to a library of known standards, including the derivatized this compound (which will correspond to a terminal galactose residue).[5]

Visualizations

The following diagrams illustrate key workflows relevant to the use of this compound.

References

The Pivotal Role of 2,3,4,6-Tetra-O-methyl-D-galactose in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,6-Tetra-O-methyl-D-galactose, a fully methylated derivative of D-galactose, serves as a cornerstone in the structural elucidation of complex carbohydrates. This technical guide provides an in-depth exploration of its synthesis, spectroscopic characterization, and critical application in methylation analysis for determining glycosidic linkages in polysaccharides. Detailed experimental protocols for its preparation and use in polysaccharide analysis are presented, alongside a discussion of its potential, though less established, role in the broader context of drug discovery and development. This document aims to be a comprehensive resource for researchers leveraging this essential molecule in their scientific endeavors.

Introduction

Carbohydrates, in the form of oligo- and polysaccharides, play fundamental roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The intricate three-dimensional structures of these glycans, dictated by their monosaccharide composition, anomeric configuration, and glycosidic linkages, are directly correlated with their biological functions. Consequently, the precise structural characterization of polysaccharides is paramount. This compound emerges as an indispensable tool in this analytical pursuit, primarily serving as a standard reference compound in methylation analysis, a powerful technique for linkage determination.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its synthesis, purification, and identification.

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₆ |

| Molecular Weight | 236.26 g/mol |

| CAS Number | 4060-05-3 |

| Appearance | White crystalline solid |

| Melting Point | 68-73 °C |

| Boiling Point | 120-135 °C (at 0.08 Torr) |

| Solubility | Soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide (B87167), ethyl acetate (B1210297), and methanol (B129727). |

Table 1: Physicochemical Properties of this compound

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| ~3.4-3.6 (m) | OCH₃ | ~90-100 | C1 |

| ~3.2-4.0 (m) | Ring Protons | ~70-80 | C2, C3, C4, C5 |

| ~60 | C6 | ||

| ~58-61 | OCH₃ |

Table 2: Representative NMR Spectroscopic Data for this compound (Note: Exact chemical shifts can vary depending on the solvent and instrument.)

| Mass Spectrometry (EI) | m/z | Relative Intensity | Fragment |

| 236 | Low | [M]⁺ | |

| 205 | Moderate | [M - OCH₃]⁺ | |

| 101 | High | [C₄H₅O(OCH₃)₂]⁺ | |

| 88 | High | [C₃H₄O(OCH₃)]⁺ | |

| 75 | High | [C₂H₃(OCH₃)₂]⁺ | |

| 45 | High | [CH₂OCH₃]⁺ |

Table 3: Characteristic Mass Spectrometry Fragmentation of this compound

Synthesis of this compound

The synthesis of this compound is typically achieved through the permethylation of D-galactose. The Haworth projection and the more stable chair conformation of the resulting pyranose ring are depicted below.

Note: The dot script above is a template. Actual images of the Haworth projection and chair conformation for 2,3,4,6-Tetra-O-methyl-D-galactopyranose would be inserted here.

Caption: Haworth projection and chair conformation of β-D-galactopyranose.

Experimental Protocol: Permethylation of D-Galactose

This protocol is based on the widely used Hakomori methylation.

Materials:

-

D-galactose

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Methanol

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a septum, add D-galactose (1 equivalent).

-

Dissolution: Add anhydrous DMSO to dissolve the galactose under a nitrogen atmosphere.

-

Base Addition: Carefully add sodium hydride (5 equivalents per hydroxyl group) portion-wise to the solution at room temperature. The mixture will become viscous and evolve hydrogen gas. Stir the mixture for 1-2 hours, or until the evolution of gas ceases, to form the galactosyl alkoxide.

-

Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide (4 equivalents per hydroxyl group) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Cautiously quench the reaction by the slow addition of methanol to destroy any excess NaH.

-

Extraction: Partition the reaction mixture between chloroform and water. Separate the organic layer, and wash the aqueous layer twice with chloroform. Combine the organic extracts.

-

Washing: Wash the combined organic layer with water to remove DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).

Caption: Synthesis workflow for this compound.

Application in Polysaccharide Structural Analysis: Methylation Analysis

The primary and most significant role of this compound is as a standard in methylation analysis. This powerful technique allows for the determination of the substitution patterns of each monosaccharide residue within a polysaccharide, thereby revealing the glycosidic linkages.

The Principle of Methylation Analysis

The free hydroxyl groups of a polysaccharide are exhaustively methylated (permethylated). The fully methylated polysaccharide is then hydrolyzed to cleave the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The positions of the free hydroxyl groups on these monomers correspond to the positions of the original glycosidic linkages. These partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and amenable to analysis by gas chromatography-mass spectrometry (GC-MS).

This compound is formed from a non-reducing terminal galactose residue in a polysaccharide chain. Its identification in the final mixture of PMAAs confirms the presence of such terminal residues.

Experimental Protocol: Methylation Analysis of a Galactan

Materials:

-

Polysaccharide sample (e.g., a galactan)

-

Reagents for permethylation (as in section 3.1)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride (B1165640)

-

Dichloromethane

Procedure:

-

Permethylation: Permethylate the polysaccharide sample following the protocol described in section 3.1.

-

Hydrolysis: Hydrolyze the permethylated polysaccharide by treating it with 2 M TFA at 121°C for 2 hours.

-

Reduction: After cooling, remove the TFA by evaporation under a stream of nitrogen. Reduce the resulting partially methylated monosaccharides by adding a solution of NaBD₄ in 1 M ammonium (B1175870) hydroxide (B78521) and incubating for 2 hours at room temperature.

-

Acetylation: Acetylate the resulting alditols by adding acetic anhydride and pyridine and incubating at 100°C for 1 hour.

-

Work-up: Quench the reaction with water and extract the resulting PMAAs into dichloromethane.

-

Analysis: Analyze the PMAAs by GC-MS.

Caption: Workflow for methylation analysis of polysaccharides.

Role in Drug Development and Glycobiology

The direct application of this compound in drug development is limited. However, its importance is indirect but significant. By enabling the precise structural determination of polysaccharides, it contributes to understanding the structure-activity relationships of bioactive glycans. Many bacterial and fungal polysaccharides are potent immunomodulators, and their specific linkages, as determined by methylation analysis, are crucial for their activity.

In a broader context, methylation is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. While not a therapeutic agent itself, the study of methylated monosaccharides like this compound provides valuable insights into the effects of methylation on carbohydrate conformation and interactions, which can inform the design of glycomimetic drugs.

Caption: Indirect role in drug discovery and development.

Conclusion

This compound is a vital molecule in the field of carbohydrate chemistry. Its primary role as a reference standard in methylation analysis is indispensable for the structural elucidation of complex polysaccharides. The detailed protocols provided in this guide for its synthesis and application in methylation analysis are intended to be a valuable resource for researchers. While its direct role in drug development is not established, its contribution to our understanding of glycan structure and the principles of methylation in biological systems provides a foundational knowledge base that can be leveraged in the design of novel carbohydrate-based therapeutics. As the field of glycobiology continues to expand, the importance of such fundamental analytical tools and reference compounds will undoubtedly persist.

An In-depth Technical Guide to the Structural Characterization of Permethylated Galactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques and methodologies for the structural characterization of permethylated galactose. Permethylation is a crucial derivatization technique in glycan analysis that enhances the stability of galactose and other monosaccharides, improves their ionization efficiency in mass spectrometry, and allows for detailed structural elucidation. This document outlines the experimental protocols, data interpretation, and visualization of key analytical workflows.

Introduction to Permethylation of Galactose

Permethylation is a chemical modification where hydroxyl groups (-OH) on a carbohydrate, such as galactose, are converted to methyl ethers (-OCH₃). This derivatization is widely employed in glycomics for several key reasons:

-

Stabilization of Glycans: Permethylation prevents the degradation of labile structures, such as sialic acids, during analysis.

-

Enhanced Ionization Efficiency: The increased hydrophobicity of permethylated glycans leads to improved signal intensity in mass spectrometry (MS).

-

Simplified Spectral Interpretation: The derivatization simplifies fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in linkage and branching analysis.

-

Improved Chromatographic Separation: Permethylated glycans are more amenable to reverse-phase liquid chromatography.

Experimental Protocols

Permethylation of Galactose using the Ciucanu and Costello Method

This is a widely used method for the permethylation of carbohydrates.

Materials:

-

Dried galactose sample (1-10 µg)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium hydroxide (B78521) (NaOH) powder

-

Methyl iodide (CH₃I)

-

Water, HPLC grade

-

Acetic acid (AcOH), 5% solution

-

Sep-Pak C18 cartridges

Procedure:

-

Preparation of the Anion:

-

In a clean, dry glass tube, suspend approximately 3.6 mg of finely powdered NaOH in 30 µL of DMSO.

-

Add 0.3 µL of water and 5.6 µL of methyl iodide.

-

Mix the suspension vigorously for 10 minutes at room temperature.

-

-

Permethylation Reaction:

-

Dissolve the dried galactose sample in 30 µL of DMSO.

-

Add the prepared NaOH/DMSO/CH₃I slurry to the galactose solution.

-

Seal the tube tightly and vortex the mixture vigorously for 5-10 minutes at room temperature.

-

-

Quenching the Reaction:

-

Cool the reaction tube on ice.

-

Carefully add 2 mL of 5% acetic acid to quench the reaction.

-

-

Extraction of Permethylated Galactose:

-

Add 2 mL of dichloromethane (DCM) to the quenched reaction mixture and vortex thoroughly.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully remove and discard the upper aqueous layer.

-

Wash the organic layer by adding 2 mL of water, vortexing, and centrifuging. Remove and discard the aqueous layer. Repeat this wash step three more times.

-

-

Sample Cleanup:

-

Condition a Sep-Pak C18 cartridge by washing with methanol (B129727) followed by water.

-

Load the DCM layer containing the permethylated galactose onto the conditioned cartridge.

-

Wash the cartridge with water to remove salts.

-

Elute the permethylated galactose with methanol or acetonitrile.

-

Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator.

-

Workflow for Permethylation of Galactose:

The Discovery and History of Methylated Sugars: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of methylated sugars, once a niche area of carbohydrate chemistry, has burgeoned into a field of significant importance for understanding complex biological processes and for the development of novel therapeutics. The addition of a simple methyl group to a sugar moiety can dramatically alter its chemical properties, influencing molecular recognition, signaling, and host-pathogen interactions. This technical guide provides a comprehensive overview of the discovery and history of methylated sugars in research, details key experimental protocols for their analysis, presents quantitative data on their occurrence, and visualizes their roles in biological pathways.

I. A Historical Journey: The Discovery of Methylated Sugars

The journey to understanding methylated sugars began with the pioneering work of carbohydrate chemists in the early 20th century. Their efforts to elucidate the structure of complex carbohydrates laid the foundation for our current appreciation of these modified monosaccharides.

A pivotal moment in this journey was the work of Sir Norman Haworth , a British chemist who was awarded the Nobel Prize in Chemistry in 1937 for his investigations on carbohydrates and vitamin C. Haworth and his colleagues, including Sir Edmund Hirst , developed and refined methylation analysis as a powerful tool for determining the structure of polysaccharides. Their method involved methylating all free hydroxyl groups in a polysaccharide, followed by hydrolysis to yield a mixture of partially methylated monosaccharides. By identifying these methylated derivatives, they could deduce the positions of the glycosidic linkages in the original polymer. This technique was instrumental in determining the ring structures of monosaccharides and the fundamental architecture of polysaccharides like cellulose (B213188) and starch.

Early research in the 1930s and 1940s focused on the chemical synthesis and structural characterization of methylated sugars. The first discoveries of naturally

Methodological & Application

Unraveling Polysaccharide Architecture: The Role of 2,3,4,6-Tetra-O-methyl-D-galactose in Linkage Analysis

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex carbohydrates, understanding the precise arrangement of monosaccharide units within a polysaccharide is paramount. This arrangement, known as linkage analysis, provides critical insights into the physical, chemical, and biological properties of these polymers. A key technique in this process is methylation analysis, where the identification of specific methylated monosaccharides, such as 2,3,4,6-Tetra-O-methyl-D-galactose, serves as a definitive marker for terminal residues, crucial for reconstructing the overall architecture of the polysaccharide.

The Significance of this compound

In the intricate process of polysaccharide linkage analysis, this compound holds a special significance. Its presence in the final analytical output unequivocally identifies a non-reducing terminal galactose unit within the original polysaccharide structure.[1] During the exhaustive methylation step of the analysis, all free hydroxyl groups on the sugar residues are methylated. For a galactose unit positioned at the end of a chain, its hydroxyl groups at carbons 2, 3, 4, and 6 are all available for methylation. Subsequent hydrolysis of the glycosidic bonds releases this fully methylated monosaccharide. Its identification, typically by gas chromatography-mass spectrometry (GC-MS), provides a crucial piece of the structural puzzle, allowing researchers to pinpoint the termini of polysaccharide chains and understand branching patterns.[1]

Experimental Workflow: From Polysaccharide to Linkage Data

The overall workflow for polysaccharide linkage analysis is a multi-step process designed to derivatize the polysaccharide in a way that reveals the original positions of glycosidic linkages.

Caption: Experimental workflow for polysaccharide linkage analysis.

Detailed Experimental Protocol: Methylation Analysis

This protocol is a synthesized method based on commonly used procedures like the Hakomori and Ciucanu methods.

Materials and Reagents:

-

Dry polysaccharide sample (1-5 mg)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydride (NaH) or Butyllithium (B86547) (BuLi)

-

Methyl iodide (CH₃I)

-

Trifluoroacetic acid (TFA)

-

Sodium borodeuteride (NaBD₄)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Deionized water

-

Nitrogen gas supply

Procedure:

-

Solubilization of Polysaccharide:

-

Place the dry polysaccharide sample (1-5 mg) in a clean, dry reaction vial.

-

Add 1-2 mL of anhydrous DMSO.

-

Sonicate or stir the mixture at room temperature until the polysaccharide is fully dissolved. This may take several hours.

-

-

Permethylation:

-

Hakomori Method: To the dissolved polysaccharide, add a slurry of sodium hydride in DMSO (dimsyl sodium). The solution will turn greenish, indicating the formation of the alkoxide.

-

Ciucanu Modification: Alternatively, add powdered sodium hydroxide (B78521) or butyllithium directly to the polysaccharide solution in DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature with stirring under a nitrogen atmosphere.

-

Cool the reaction mixture in an ice bath.

-

Slowly add methyl iodide (0.5-1 mL) dropwise to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

The completion of methylation can be monitored by the disappearance of the hydroxyl band (around 3300-3600 cm⁻¹) in an IR spectrum of a small aliquot.

-

Quench the reaction by the slow addition of water.

-

Extract the permethylated polysaccharide with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

-

Hydrolysis:

-

To the dried permethylated polysaccharide, add 2 M trifluoroacetic acid (TFA).

-

Heat the vial at 121°C for 2 hours to hydrolyze the glycosidic linkages.

-

Cool the vial and evaporate the TFA under a stream of nitrogen. Add methanol and evaporate again to remove residual TFA. Repeat this step three times.

-

-

Reduction:

-

Dissolve the hydrolyzed sample in a small volume of water or a mixture of methanol and chloroform.

-

Add sodium borodeuteride (NaBD₄) to reduce the partially methylated monosaccharides to their corresponding alditols. The use of sodium borodeuteride introduces a deuterium (B1214612) label at C1, which aids in mass spectral interpretation.

-

Allow the reaction to proceed for 2-3 hours at room temperature.

-

Neutralize the excess NaBD₄ by the dropwise addition of acetic acid until effervescence ceases.

-

-

Acetylation:

-

Evaporate the solvent under nitrogen. Add methanol and evaporate several times to remove borates as volatile methyl borate.

-

Add acetic anhydride and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).

-

Heat the mixture at 100°C for 1 hour to acetylate the newly formed hydroxyl groups (from the reduction step) and any hydroxyl groups that were originally involved in glycosidic linkages.

-

Cool the reaction mixture and add water to quench the excess acetic anhydride.

-

Extract the resulting partially methylated alditol acetates (PMAAs) with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate for GC-MS analysis.

-

Data Presentation: Interpreting GC-MS Data for Galactose Linkages

The prepared PMAAs are separated by gas chromatography based on their volatility and polarity, and then fragmented and detected by mass spectrometry. The retention time and the mass spectrum are characteristic for each type of linkage. The formation of 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-galactitol from a terminal galactose residue is a key indicator.

Table 1: GC-MS Data for Partially Methylated Alditol Acetates (PMAAs) of Galactose

| Linkage Type | Resulting PMAA | Typical Relative Retention Time (to peracetylated myo-inositol) | Key Mass Fragments (m/z) |

| Terminal Galactose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | 1.04 | 43, 45, 87, 101, 117, 129, 161, 205 |

| (1→2)-linked Galactose | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-galactitol | 1.25 | 43, 87, 117, 129, 189, 233 |

| (1→3)-linked Galactose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | 1.22 | 43, 45, 87, 117, 129, 189, 233 |

| (1→4)-linked Galactose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol | 1.28 | 43, 87, 117, 129, 189, 233 |

| (1→6)-linked Galactose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-galactitol | 1.20 | 43, 45, 87, 101, 117, 129, 161, 233 |

| (1→3,6)-linked Galactose | 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-galactitol | 1.45 | 43, 87, 117, 129, 189, 261 |

Note: Relative retention times and mass fragments can vary slightly depending on the GC column and MS instrument conditions.

Logical Relationship in Mass Spectrometry Fragmentation

The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) of PMAAs follow predictable cleavage rules, primarily occurring between carbon atoms. The resulting fragments are diagnostic of the original methylation (and thus linkage) pattern.

Caption: Logical flow of PMAA analysis by mass spectrometry.

The identification of this compound, alongside other partially methylated derivatives, allows for the comprehensive reconstruction of the polysaccharide's primary structure. This detailed structural information is invaluable for understanding its biological function and for the rational design of new drugs and biomaterials.

References

Application Notes and Protocols for GC-MS Analysis of Partially methylated Alditol Acetates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences the structure and function of proteins and lipids. The intricate branching and linkage patterns of glycans dictate their biological activity, playing pivotal roles in cell-cell recognition, signaling, and immune responses. Linkage analysis is a fundamental technique to elucidate the substitution patterns of monosaccharide residues within a polysaccharide or glycan. The most robust and widely used method for this purpose is the analysis of partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).[1][2]

This application note provides a detailed protocol for the preparation and analysis of PMAAs. The procedure involves four key steps: permethylation of all free hydroxyl groups, hydrolysis of the glycosidic linkages, reduction of the resulting monosaccharides to their corresponding alditols, and acetylation of the newly formed hydroxyl groups.[3] The resulting volatile PMAA derivatives are then separated by GC and identified by their characteristic mass spectra, which provide definitive information about the original linkage positions.[4]

Experimental Protocol

This protocol synthesizes methodologies from established literature to provide a comprehensive workflow for PMAA analysis.[5][6][7]

1. Permethylation of the Glycan

This step methylates all free hydroxyl groups on the sugar residues.

-

Materials:

-

Dry polysaccharide sample (100 µg)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH)-DMSO suspension

-

Iodomethane (B122720) (CH₃I)

-

Water (deionized)

-

-

Procedure:

-

Place the dry sample in a screw-cap tube.

-

Add 200 µL of anhydrous DMSO and sonicate for 30 minutes to dissolve the sample.[5][6]

-

Add 200 µL of NaOH-DMSO suspension and vortex the mixture.[5][6]

-

Cool the tube on ice and add 100 µL of iodomethane (CH₃I).[5][6]

-

Sonicate for 5 minutes and vortex. Repeat this step three times.[6] The methylation reaction is often complete within 5 minutes.[7]

-

Partition the reaction mixture by adding 1 mL of chloroform and 1 mL of water. Vortex thoroughly.

-

Centrifuge to separate the layers and carefully remove the upper aqueous layer.

-

Wash the lower organic (chloroform) layer twice more with 1 mL of water.[5][6]

-

Evaporate the chloroform layer to dryness under a stream of nitrogen at 40 °C.[5][6]

-

2. Hydrolysis of the Permethylated Glycan

This step cleaves the glycosidic bonds to yield individual methylated monosaccharides.

-

Materials:

-